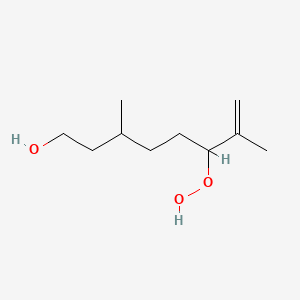
6-Hydroperoxy-3,7-dimethyloct-7-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroperoxy-3,7-dimethyloct-7-en-1-ol is an organic compound with the molecular formula C10H18O3. . This compound is characterized by the presence of a hydroperoxy group (-OOH) attached to the carbon chain, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroperoxy-3,7-dimethyloct-7-en-1-ol typically involves the hydroperoxidation of 3,7-dimethyloct-7-en-1-ol. This reaction can be carried out using hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction conditions often include a controlled temperature range of 0-25°C to ensure the stability of the hydroperoxy group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroperoxy-3,7-dimethyloct-7-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the hydroperoxy group can yield alcohols.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
6-Hydroperoxy-3,7-dimethyloct-7-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 6-Hydroperoxy-3,7-dimethyloct-7-en-1-ol involves the interaction of the hydroperoxy group with various molecular targets. The hydroperoxy group can generate reactive oxygen species (ROS) that can oxidize cellular components, leading to antimicrobial effects. Additionally, the compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
3,7-Dimethyloct-7-en-1-ol (Rhodinol): Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
Citronellol: Similar structure but with a hydroxyl group instead of a hydroperoxy group, used in perfumery.
Geraniol: Another similar compound with a hydroxyl group, known for its floral fragrance.
Uniqueness: 6-Hydroperoxy-3,7-dimethyloct-7-en-1-ol is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it valuable in various applications, particularly in fields requiring oxidative or antimicrobial properties .
Properties
IUPAC Name |
6-hydroperoxy-3,7-dimethyloct-7-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-8(2)10(13-12)5-4-9(3)6-7-11/h9-12H,1,4-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRCWCXRMMREPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(=C)C)OO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457558 |
Source


|
| Record name | 7-Octen-1-ol, 6-hydroperoxy-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81113-74-8 |
Source


|
| Record name | 7-Octen-1-ol, 6-hydroperoxy-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














